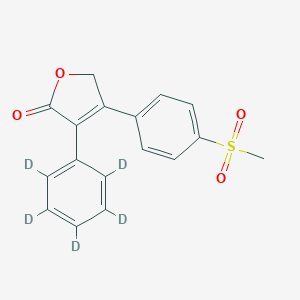

Rofecoxib-d5

概述

描述

Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of rofecoxib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rofecoxib-d5 involves several steps, starting from commercially available starting materials. The key steps include:

Acylation: The initial step involves the acylation of 2,3,5,6-tetrafluorophenol with 4-ethylaniline.

Condensation: This is followed by a condensation reaction to form an intermediate compound.

Rearrangement: The intermediate undergoes a rearrangement reaction.

Acylation and Alkylation: Further acylation and alkylation steps are performed to introduce the necessary functional groups.

Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.

化学反应分析

Metabolic Reactions

Rofecoxib-d5 undergoes biotransformation via enzymatic pathways similar to its non-deuterated counterpart, with minor distinctions due to isotopic substitution. Key metabolic reactions include:

Reductive Pathways

- Cytosolic Reduction :

The dihydrofuranone ring undergoes stereospecific reduction by cytosolic enzymes (e.g., carbonyl reductases), producing cis-dihydro and trans-dihydro metabolites. These account for ~56% of urinary metabolites .

Oxidative Pathways

- CYP2C9-Mediated Oxidation :

A minor pathway (~8.8% of metabolites) involves hydroxylation at the C5 position by cytochrome P450 2C9 (CYP2C9), forming 5-hydroxythis compound , which is subsequently glucuronidated .

Key Characteristics of Metabolites

- All metabolites (cis-dihydro, trans-dihydro, hydroxy-glucuronide) are inactive as COX-1 or COX-2 inhibitors .

- Deuterium substitution does not alter metabolic pathways but may slightly affect reaction kinetics due to isotopic effects .

Comparative Reaction Kinetics

Synthetic and Degradation Reactions

This compound is synthesized via deuterium incorporation into the phenyl moiety of rofecoxib. Key steps include:

- Deuterium Exchange :

- Stability Under Physiological Conditions :

Reduction of the Dihydrofuranone Ring

- Mechanism : Hydride transfer from NADPH to the carbonyl group, facilitated by cytosolic reductases .

- Stereochemistry : Produces both cis and trans diastereomers due to planar transition states .

Oxidation at C5

科学研究应用

Pharmacological Research

Rofecoxib-d5 serves as a valuable tool in pharmacological studies due to its specificity for COX-2. This selectivity allows researchers to investigate the role of COX-2 in various physiological and pathological processes without the confounding effects associated with non-selective NSAIDs.

Key Applications:

- Pain Management Studies: this compound has been used to evaluate pain relief mechanisms in models of acute and chronic pain. Studies have shown its efficacy compared to other NSAIDs, highlighting its potential benefits in managing pain with reduced gastrointestinal side effects .

- Inflammation Research: Its role in modulating inflammatory responses has been studied extensively. This compound's ability to inhibit COX-2 allows researchers to dissect the pathways involved in inflammation and assess the therapeutic potential of COX-2 inhibition .

Toxicology Studies

The safety profile of this compound has been a focal point in toxicological assessments, particularly following the withdrawal of rofecoxib from the market due to cardiovascular risks.

Key Findings:

- Cardiovascular Risk Assessment: Research has indicated that this compound retains the cardiovascular risk profile of its parent compound. Meta-analyses have demonstrated an increased risk of myocardial infarction associated with COX-2 inhibitors, prompting further investigation into safer alternatives .

- Gastrointestinal Safety: Studies have shown that this compound exhibits lower gastrointestinal toxicity compared to non-selective NSAIDs, making it a candidate for safer pain management strategies .

Cancer Research

This compound has been explored for its potential anti-cancer properties, particularly in colorectal cancer.

Case Study:

- A study investigating the effects of this compound on adenomatous polyps found that it may reduce polyp formation through COX-2 inhibition, suggesting a preventive role in colorectal cancer development .

Mechanistic Studies

This compound is instrumental in elucidating the mechanisms of action of COX-2 inhibitors.

Research Insights:

- Biochemical Pathways: Investigations into the biochemical pathways modulated by COX-2 inhibition using this compound have revealed insights into how this enzyme influences inflammation and pain signaling pathways .

Data Table: Applications Summary

作用机制

Rofecoxib-d5 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting cyclooxygenase-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

相似化合物的比较

Similar Compounds

Celecoxib: Another selective cyclo

生物活性

Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that was primarily used as a nonsteroidal anti-inflammatory drug (NSAID) for conditions such as osteoarthritis and rheumatoid arthritis. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, safety profile, and implications in clinical settings.

Overview of this compound

This compound retains the core pharmacological properties of rofecoxib but with modifications that may influence its metabolic pathways and biological effects. The deuteration can potentially alter the compound's pharmacokinetics and dynamics, which is essential for understanding its therapeutic efficacy and safety.

This compound functions primarily through the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and alleviates pain without significantly affecting COX-1, which is associated with gastrointestinal mucosal protection. This selectivity aims to minimize gastrointestinal side effects commonly seen with traditional NSAIDs.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of rofecoxib, characterized by:

- Absorption : High oral bioavailability (~93%) at therapeutic doses.

- Protein Binding : Approximately 87% bound to plasma proteins.

- Metabolism : Primarily hepatic, with metabolites being less active or inactive regarding COX inhibition.

- Elimination : Excreted mainly through urine, with minor contributions from feces.

Safety Profile and Adverse Effects

Rofecoxib was withdrawn from the market due to significant cardiovascular risks associated with its use. Clinical studies indicated an increased risk of major adverse cardiovascular events (MACE) among users compared to non-users. A pooled analysis revealed that patients taking rofecoxib had a rate ratio (RR) for cardiovascular events ranging from 1.35 to 2.18 over various studies .

Table 1: Summary of Cardiovascular Risks Associated with Rofecoxib

| Study | Population | Dose (mg/day) | MACE Risk Ratio | P-value |

|---|---|---|---|---|

| VIGOR | RA Patients | 50 | 4.0 | <0.01 |

| APPROVe | Adenoma Patients | 25 | 1.39 | 0.02 |

| Pooled Analysis | Various Trials | Varied | 1.35 - 2.18 | <0.05 |

Clinical Efficacy

Clinical trials have demonstrated that rofecoxib significantly improves symptoms in conditions like osteoarthritis and rheumatoid arthritis compared to placebo. For instance, a systematic review indicated that patients receiving rofecoxib experienced greater relief from pain and improved functionality compared to those on placebo or other NSAIDs .

Case Study: Efficacy in Osteoarthritis

In one pivotal study involving patients with osteoarthritis:

属性

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJQGNCSTQAWON-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470549 | |

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544684-93-7 | |

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。